molecular formula C15H12ClIO5S B2728038 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate CAS No. 431910-28-0

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate

Cat. No. B2728038
CAS RN: 431910-28-0
M. Wt: 466.67
InChI Key: FOEZNQIPNTTZRY-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate” is a chemical compound. It is a derivative of 2-ethoxy-4-formyl-6-iodophenyl acetate . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for 2-ethoxy-4-formyl-6-iodophenyl acetate, a related compound, is 1S/C11H11IO4/c1-3-15-10-5-8 (6-13)4-9 (12)11 (10)16-7 (2)14/h4-6H,3H2,1-2H3 . This code provides a way to represent the molecule’s structure using a standard notation.


Physical And Chemical Properties Analysis

The molecular weight of the related compound 2-ethoxy-4-formyl-6-iodophenyl acetate is 334.11 . It is typically stored at room temperature . More specific physical and chemical properties of “2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate” are not available in the search results.

Scientific Research Applications

Preferential Enrichment and Crystal Structure

Research on similar compounds has shown that the nature of substituents on the benzenesulfonate group significantly influences crystal structure and preferential enrichment phenomena. Electron-withdrawing groups lead to ordered racemic compound crystals, while electron-donating groups result in highly disordered racemic mixed crystals. This suggests that modifications to the benzenesulfonate group, such as those in "2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate," could affect crystal formation and stability, impacting material science and molecular engineering applications (Tamura et al., 2001).

Nonlinear Optical Properties

Compounds structurally related to "2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate" have been studied for their nonlinear optical properties, which are crucial for optical limiting applications. These studies involve synthesizing and characterizing materials to understand how substituents affect their optical absorption and potential in devices that protect against laser exposure (Ruanwas et al., 2010).

Microwave-mediated Regioselective Synthesis

The microwave-mediated regioselective synthesis of novel compounds, including those related to "2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate," under solvent-free conditions, showcases an efficient pathway to creating new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. This approach emphasizes the importance of novel synthesis routes in enhancing the efficiency and sustainability of chemical production (Eynde et al., 2001).

Solid-state Supramolecular Assembly

Studies on compounds with similar functionalities have explored the role of noncovalent interactions, including hydrogen bonding and halogen bonding, in forming supramolecular architectures. These findings are fundamental in designing new materials with specific molecular recognition capabilities, which are valuable in sensors, separation technologies, and nanotechnology (Andleeb et al., 2018).

properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEZNQIPNTTZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate

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